7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
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Overview
Description
7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydroindolizine core with methoxy and carboxamide functional groups, as well as a 2-methylbenzo[d]thiazol-5-yl moiety.
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit COX-1 and COX-2, enzymes involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Thiazole derivatives are known to have diverse solubility profiles, which can influence their bioavailability .
Result of Action
Some thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities .
Action Environment
The chemical properties of thiazole derivatives, such as their solubility, can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroindolizine core. One common approach is to begin with a suitable indole derivative, which undergoes cyclization to form the tetrahydroindolizine ring. Subsequent functionalization introduces the methoxy group and the carboxamide moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the complex synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The compound can participate in nucleophilic substitution reactions at various positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of 7-hydroxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide.
Reduction: : Formation of 7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide amine.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives have been studied for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and infections.
Industry: : It may find applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the methoxy group and the 2-methylbenzo[d]thiazol-5-yl moiety. Similar compounds include other indolizine derivatives and thiazole-based compounds, which may have different biological activities and applications.
List of Similar Compounds
Indolizine derivatives: : Various analogs with different substituents on the indolizine ring.
Thiazole-based compounds: : Compounds containing the thiazole ring with different functional groups.
Properties
IUPAC Name |
7-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-10-19-12-8-11(5-6-15(12)25-10)20-18(23)17-13-4-3-7-21(13)16(22)9-14(17)24-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSMNQGZROKOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=C4CCCN4C(=O)C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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